5-Chloro-8-fluorochroman-4-one
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Overview
Description
5-Chloro-8-fluorochroman-4-one is a heterobicyclic compound . It has a molecular weight of 200.6 . It’s a significant structural entity that belongs to the class of oxygen-containing heterocycles .
Molecular Structure Analysis
The molecular formula of this compound is C9H6ClFO2 . Structurally, chroman-4-one is a fusion of benzene nucleus (ring A) with dihydropyran (ring B) which relates to chromane, chromene, chromone, and chromenone .Chemical Reactions Analysis
Chroman-4-one derivatives are used as active compounds in cosmetic preparations for care, improvement, and refreshment of texture of the skin and hairs, for treatment of skin as well as hair-related defects like inflammation, allergies, or wound healing process .Mechanism of Action
Target of Action
Chromanone analogs, which 5-chloro-8-fluorochroman-4-one is a part of, have been shown to exhibit a wide range of pharmacological activities . They have been associated with diverse biological activities such as anticancer, antidiabetic, antioxidant, antimicrobial, and more .
Mode of Action
Chromanone analogs are known to interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
Chromanone analogs are known to affect a variety of biochemical pathways, leading to their wide range of pharmacological activities .
Result of Action
Chromanone analogs are known to have various biological activities such as anticancer, antidiabetic, antioxidant, antimicrobial, and more .
Safety and Hazards
Future Directions
Biochemical Analysis
Temporal Effects in Laboratory Settings
Future studies should investigate the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Transport and Distribution
Future studies should investigate any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Properties
IUPAC Name |
5-chloro-8-fluoro-2,3-dihydrochromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClFO2/c10-5-1-2-6(11)9-8(5)7(12)3-4-13-9/h1-2H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJRZQDARYMVTSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=CC(=C2C1=O)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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